1-Amino-2-butanol

Catalog No.
S580439
CAS No.
13552-21-1
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2-butanol

CAS Number

13552-21-1

Product Name

1-Amino-2-butanol

IUPAC Name

1-aminobutan-2-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3

InChI Key

KODLUXHSIZOKTG-UHFFFAOYSA-N

SMILES

CCC(CN)O

Solubility

Soluble (>=10 mg/ml at 70° F) (NTP, 1992)
11.22 M

Synonyms

1-amino-2-butanol, mono-sec-butanolamine, monobutanolamine

Canonical SMILES

CCC(CN)O

1-Amino-2-butanol is an organic compound with the molecular formula C4H11NOC_4H_{11}NO and a molecular weight of approximately 89.14 g/mol. It is characterized by the presence of both an amine and an alcohol functional group, making it a versatile compound in organic chemistry. The compound appears as a slightly yellow liquid and is soluble in water, which enhances its utility in various applications .

  • Acid-Base Reactions: It acts as a base, neutralizing acids to form corresponding salts and water. This reaction is exothermic, releasing heat during the process .
  • Nucleophilic Substitution: The amine group can engage in nucleophilic substitution reactions, particularly with alkyl halides to form more complex amines.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amides, depending on the reaction conditions.

1-Amino-2-butanol exhibits several biological activities due to its structural properties. It has been studied for its potential role as a precursor in the synthesis of various biologically active compounds. Additionally, as an amine, it may interact with biological systems, influencing metabolic pathways and potentially affecting neurotransmitter activity due to its structural similarity to amino acids .

Several methods are available for synthesizing 1-amino-2-butanol:

  • Reduction of 2-Amino-2-butanone: This method involves reducing 2-amino-2-butanone using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Hydrolysis of Nitriles: A process where 1-butene is reacted with chlorine and a nitrile compound (such as acetonitrile), followed by hydrolysis to yield 1-amino-2-butanol .
  • Direct Amination: The direct amination of alcohols or aldehydes can also produce this compound under specific catalytic conditions.

1-Amino-2-butanol has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Industry: Used in the production of surfactants and other chemical intermediates.
  • Biochemical Research: Utilized in studies related to amino acid metabolism and enzyme activity due to its structural similarities .

Research into the interactions of 1-amino-2-butanol includes studies on its reactivity with other organic compounds and its biological interactions. Its ability to form stable complexes with metal ions has been investigated, highlighting its potential use in catalysis and material science. Additionally, its role in neurotransmitter systems suggests possible implications in neuropharmacology .

Several compounds share structural similarities with 1-amino-2-butanol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Amino-1-butanolC4H11NOC_4H_{11}NOIsomeric form with different reactivity patterns
3-Amino-1-propanolC3H9NOC_3H_{9}NOShorter carbon chain; different physical properties
1-Amino-3-butanolC4H11NOC_4H_{11}NODifferent position of amino group affects reactivity
EthanolamineC2H7NOC_2H_{7}NOSmaller structure; widely used in pharmaceuticals

The uniqueness of 1-amino-2-butanol lies in its specific positioning of functional groups, which influences its chemical behavior and potential applications compared to these similar compounds.

Physical Description

1-amino-2-butanol is a slightly yellow liquid. (NTP, 1992)

XLogP3

-0.4

Boiling Point

169.0 °C

Melting Point

3.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (95.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13552-21-1

Wikipedia

1-aminobutan-2-ol

General Manufacturing Information

2-Butanol, 1-amino-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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